N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

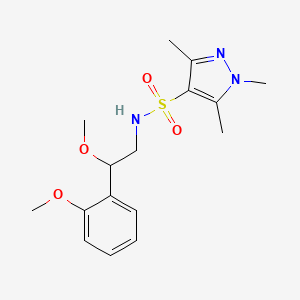

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a 2-methoxyphenyl-substituted ethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-15(23-5)13-8-6-7-9-14(13)22-4/h6-9,15,17H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCFMUSGYYQUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula:

This structure features a pyrazole ring substituted with a sulfonamide group and methoxyphenyl moieties, contributing to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays using U937 cells showed that these compounds did not exhibit cytotoxicity at certain concentrations, indicating a selective action against proliferating cells without harming normal cells . The half-maximal inhibitory concentration (IC50) values obtained from these studies suggest potent antiproliferative activity.

| Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|

| U937 | 12.5 | Non-cytotoxic |

| HCT-15 (Colon) | 9.8 | Moderate |

| DU-145 (Prostate) | 7.5 | Low |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways related to proliferation and inflammation.

- Modulation of Cytokine Release : It reduces the release of inflammatory cytokines by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in immune cells.

- Interaction with COX Enzymes : Some studies suggest that pyrazole derivatives may act as cyclooxygenase (COX) inhibitors, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

- A study evaluating a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives showed promising results against various cancer cell lines, with some compounds exhibiting over 90% inhibition in cell proliferation assays .

- Another research effort focused on the anti-tubercular properties of pyrazole derivatives, demonstrating significant activity against Mycobacterium tuberculosis strains .

Comparison with Similar Compounds

Research Findings and Implications

- Biological Relevance : Methoxy-substituted analogs like MPPF (from PET studies) highlight the role of aryl groups in receptor targeting, though fluorine substitution (as in pyrazolo-pyrimidine derivatives) improves CNS penetration .

- Thermal Stability : The pyrazolo-pyrimidine derivative’s melting point (175–178°C) suggests solid-state stability, a desirable trait for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.